Tenacissoside F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

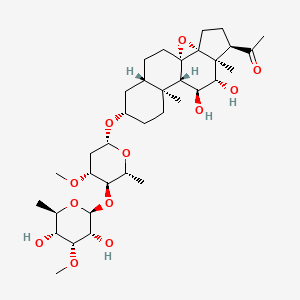

Tenacissoside F is a steroid glycoside compound isolated from the plant Marsdenia tenacissima. It is known for its complex structure, which includes a tenacigenin B aglycone linked to a sugar moiety. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Mechanism of Action

Target of Action

Tenacissoside F is a major active component of Marsdenia tenacissima, a traditional Chinese medicine Related compounds such as tenacissosides i, h, and g have been shown to target p53, jak-1, and hif1α, respectively . These targets play crucial roles in apoptosis, angiogenesis, and immune function .

Mode of Action

For instance, related compounds have been shown to promote apoptosis, inhibit angiogenesis, and improve immune function .

Biochemical Pathways

Related compounds have been found to influence pathways associated with apoptosis, angiogenesis, and immune function . These pathways and their downstream effects contribute to the compound’s pharmacological effects.

Pharmacokinetics

A study on related compounds, tenacissosides g, h, and i, has been conducted . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds could provide insights into the pharmacokinetics of this compound. These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Related compounds have been shown to have anti-tumor effects . They promote apoptosis, inhibit angiogenesis, and improve immune function . These effects could potentially be shared by this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Marsdenia tenacissima, the plant from which this compound is derived, is adapted to calcium-rich karst regions . This adaptation could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tenacissoside F are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve multiple biochemical reactions .

Cellular Effects

Some studies suggest that it may have antitumor effects . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenacissoside F involves the extraction of the compound from Marsdenia tenacissima. The process typically includes:

Extraction: The dried stems of Marsdenia tenacissima are powdered and extracted using solvents such as methanol or ethanol.

Isolation: The extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: Tenacissoside F can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in the aglycone can be reduced to form alcohols.

Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the sugar moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be used for hydrolysis.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Release of the sugar moiety and formation of the aglycone.

Scientific Research Applications

Chemistry: Used as a reference compound for the study of steroid glycosides and their chemical properties.

Biology: Investigated for its potential role in modulating biological pathways and cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

- Tenacissoside G

- Tenacissoside H

- Tenacissoside I

- Marsdenoside F

- Dregeoside Da1

- Otophylloside F

Comparison: Tenacissoside F is unique due to its specific sugar moiety and aglycone structure, which contribute to its distinct biological activities. Compared to similar compounds, this compound may exhibit different potency and efficacy in its biological effects .

Properties

IUPAC Name |

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOHWIVFCMYBJP-HCGZSUPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)O)O)C)C)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the chemical structure of Tenacissoside F and where has it been found?

A1: this compound is a steroidal glycoside isolated from the stem of the plant Marsdenia tenacissima. [] Its structure consists of a C21 steroidal aglycone with a sugar chain attached. The sugar chain is composed of 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranose. [] The aglycone portion contains diester groups at the C-11 and C-12 positions. []

Q2: How is this compound detected and quantified in complex mixtures?

A2: While this compound itself was not analyzed in the study, a related compound with a similar steroidal structure, Marsdenoside I (also a C21 steroidal glycoside found in Marsdenia tenacissima), was successfully identified and quantified in rat plasma using a validated LC-MS/MS method. [] This method employed liquid-liquid extraction followed by separation on a C18 column and detection with electrospray ionization in negative ion mode. [] This suggests that similar analytical techniques could be adapted for the detection and quantification of this compound.

Q3: Has this compound shown any potential for biological activity?

A3: While specific biological activity data for this compound is limited in the provided research, its presence in Marsdenia tenacissima extracts, alongside other bioactive steroidal glycosides like Tenacigenoside A and Marsdenoside I, suggests potential therapeutic avenues. [, ] Further research is needed to determine the specific biological activity and potential applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1152029.png)

![1-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propan-1-one](/img/structure/B1152042.png)